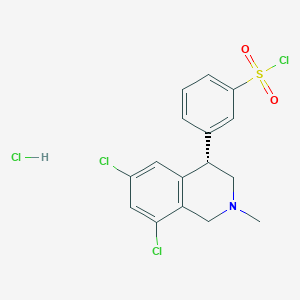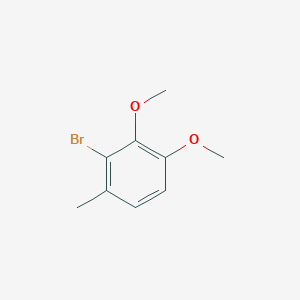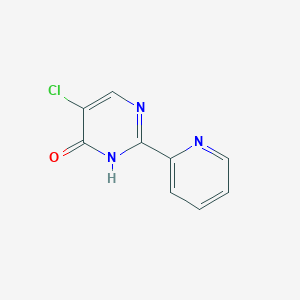
9-Chloro-10-phenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-10-phenylanthracene is an organic compound belonging to the anthracene family, characterized by its three linearly fused benzene rings. This compound is notable for its unique photophysical properties, making it a subject of interest in various scientific fields, including organic electronics and photochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-10-phenylanthracene typically involves the substitution of anthracene derivatives. One common method includes the use of 9,10-dibromoanthracene and 9-phenylanthracene as starting materials for Suzuki–Miyaura and Stille cross-coupling reactions . The Stille cross-coupling procedure in dry tetrahydrofuran (THF) is preferred for thiophene–anthracene coupling due to its higher yields (46–80%) .
Industrial Production Methods: Industrial production methods for anthracene derivatives often involve large-scale Friedel–Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes . These methods are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-10-phenylanthracene undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves halogenation, nitration, and sulfonation reactions using reagents like chlorine, nitric acid, and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated, nitrated, or sulfonated anthracene derivatives.
Scientific Research Applications
9-Chloro-10-phenylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a chromophore in organic light-emitting diodes (OLEDs) and fluorescent probes.
Biology: Investigated for its potential use in bioimaging and as a fluorescent marker.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 9-Chloro-10-phenylanthracene primarily involves its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in applications like OLEDs and bioimaging . The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light upon returning to the ground state .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Dimethylanthracene: Exhibits similar photophysical properties but with different substituent effects.
Uniqueness: 9-Chloro-10-phenylanthracene is unique due to the presence of both chloro and phenyl substituents, which influence its electronic properties and make it suitable for specific applications like triplet–triplet annihilation upconversion .
Properties
Molecular Formula |
C20H13Cl |
|---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
9-chloro-10-phenylanthracene |
InChI |
InChI=1S/C20H13Cl/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13H |
InChI Key |
UXAKTVHNNKNTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



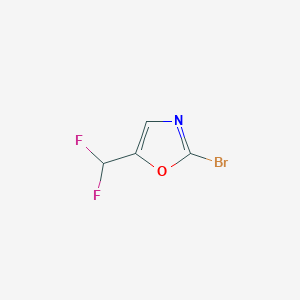

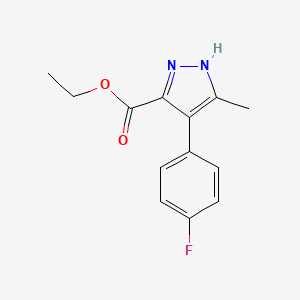


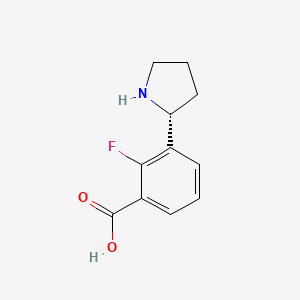
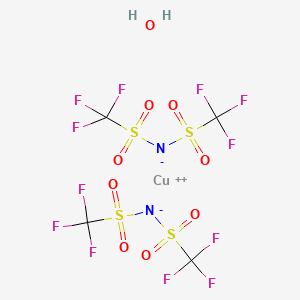
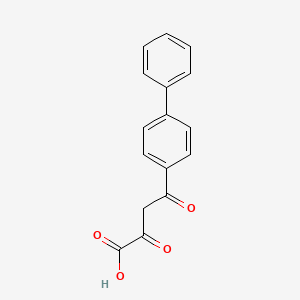
![Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961568.png)
![Benzyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961578.png)
